molecular formula C25H22FNO5S B2860871 6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 872199-18-3

6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2860871
CAS No.: 872199-18-3
M. Wt: 467.51
InChI Key: FVRPXSBPTQEMRK-UHFFFAOYSA-N
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Description

This quinolin-4-one derivative features a 6-ethoxy substitution on the quinoline core, a 3-(4-methoxybenzenesulfonyl) group at position 3, and a 1-[(3-fluorophenyl)methyl] moiety at position 1. The 4-methoxybenzenesulfonyl group contributes electron-donating properties, while the 3-fluorophenylmethyl substituent introduces steric and electronic effects that may influence receptor binding or solubility.

Properties

IUPAC Name

6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO5S/c1-3-32-20-9-12-23-22(14-20)25(28)24(16-27(23)15-17-5-4-6-18(26)13-17)33(29,30)21-10-7-19(31-2)8-11-21/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRPXSBPTQEMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aryl amine with an α-keto acid.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a suitable base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline intermediate in the presence of a palladium catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a similar Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. For example, in its potential anti-cancer application, the compound may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and the cellular context.

Comparison with Similar Compounds

Variations in Sulfonyl Substituents

The sulfonyl group at position 3 is a critical pharmacophore. Comparisons with analogs include:

Compound Name Sulfonyl Substituent Key Differences & Implications
Target Compound 4-methoxybenzenesulfonyl Electron-donating methoxy group enhances solubility; moderate lipophilicity.
3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-4(1H)-quinolinone 3-chlorobenzenesulfonyl Chlorine (electron-withdrawing) increases electrophilicity; may reduce metabolic stability.
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone 4-isopropylbenzenesulfonyl Bulky isopropyl group increases lipophilicity; may improve membrane permeability.
7-(diethylamino)-3-(4-ethylphenyl)sulfonyl-6-fluoro-1-propyl-quinolin-4-one 4-ethylbenzenesulfonyl Ethyl group balances lipophilicity and steric effects; diethylamino enhances basicity.

Key Insight : Electron-donating groups (e.g., methoxy) on the sulfonyl moiety improve aqueous solubility, while halogens (e.g., Cl) or alkyl chains (e.g., isopropyl) enhance lipophilicity, influencing bioavailability and target engagement .

Substituents on the Quinolinone Core

The 6-ethoxy group and additional substitutions modulate electronic and steric properties:

Compound Name Position 6 Substituent Position 7 Substituent Implications
Target Compound Ethoxy None Ethoxy provides metabolic stability; minimal steric hindrance.
3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-4(1H)-quinolinone Fluoro Diethylamino Fluoro increases electronegativity; diethylamino enhances solubility.
6-ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one Ethoxy 4-fluorobenzoyl (position 3) Benzoyl group (vs. sulfonyl) reduces electron-withdrawing effects.
3-(3-chlorophenyl)sulfonyl-6-fluoranyl-1-propyl-7-pyrrolidin-1-yl-quinolin-4-one Fluoro Pyrrolidinyl Pyrrolidinyl introduces basicity; fluoro enhances hydrogen-bonding potential.

Key Insight: Ethoxy at position 6 is a conserved feature for stability, while fluoro or amino groups at position 7 modulate electronic properties and target affinity .

Benzyl Group Modifications at Position 1

The 1-[(3-fluorophenyl)methyl] group distinguishes the target compound from analogs:

Compound Name Benzyl Substituent Electronic/Steric Effects
Target Compound 3-fluorophenylmethyl Fluorine induces dipole moments; meta-substitution avoids steric clashes.
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone 4-chlorobenzyl Chlorine (para) enhances lipophilicity; may increase toxicity.
3-[(3-Chlorophenyl)sulfonyl]-1-ethyl-6-fluoranyl-7-morpholin-4-yl-quinolin-4-one Ethyl Smaller alkyl group reduces steric bulk; lowers binding specificity.
1-[(4-methoxyphenyl)methyl]-6-ethoxy-3-(4-fluorobenzoyl)quinolin-4-one 4-methoxyphenylmethyl Methoxy (para) improves solubility; may reduce membrane penetration.

Biological Activity

The compound 6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H24FNO4S
  • Molecular Weight : 403.49 g/mol
  • CAS Number : 904450-90-4

The compound features a quinoline backbone with various substituents that contribute to its biological properties.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, indicating a potential use in treating infections .

Anticancer Properties

Recent research highlights the potential of this compound in cancer therapy. Quinoline derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerase enzymes and the modulation of cell cycle progression. In vitro studies revealed that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Notably:

  • Topoisomerase Inhibition : The compound may inhibit topoisomerase I and II, enzymes critical for DNA replication and transcription.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antioxidant Activity : The methoxy groups present in the structure may contribute to its antioxidant properties, reducing oxidative stress in cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest moderate bioavailability with a half-life conducive for therapeutic use. Toxicity assessments indicate that while some derivatives exhibit cytotoxic effects on healthy cells at high concentrations, they remain within acceptable safety margins at therapeutic doses .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinoline derivatives against E. coli and S. aureus. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Study 2: Anticancer Activity

In another investigation focusing on breast cancer cell lines (MCF7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with concentrations as low as 5 µM, showcasing its potential as an anticancer agent .

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